molecular formula C12H12N6O B2832280 6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 303145-71-3

6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No. B2832280
CAS RN: 303145-71-3
M. Wt: 256.269
InChI Key: AMOBMYRISQZLQM-UHFFFAOYSA-N
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Description

The compound “6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine” is a derivative of the triazole-pyrimidine class . Triazole-pyrimidines are non-naturally occurring small molecules that have been studied for their potential in various fields such as medicinal chemistry and agriculture . They have shown promising results in antiviral, anticancer, antioxidant, and antimicrobial activities .


Synthesis Analysis

The synthesis of triazole-pyrimidine-based compounds involves designing, characterizing, and evaluating their neuroprotective and anti-neuroinflammatory activity . The process includes characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of triazole-pyrimidine-based compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecular structure of a similar compound was further corroborated through a single-crystal X-ray diffraction measurement .


Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole-pyrimidine-based compounds can be characterized by techniques such as 1H NMR, 13C NMR, HRMS, and IR spectroscopic data .

properties

IUPAC Name

6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)9-6-15-12-16-11(14)17-18(12)10(9)13/h2-6H,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOBMYRISQZLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

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